Oxytocin, 1-penicillamyl-O-metyr(2)-
Description
Oxytocin is a nonapeptide hormone (C₄₃H₆₆N₁₂O₁₂S₂) synthesized in the hypothalamus and secreted by the posterior pituitary gland. It plays critical roles in social bonding, childbirth, lactation, and stress modulation . The compound "Oxytocin, 1-penicillamyl-O-metyr(2)-" refers to a synthetic analog of oxytocin, likely modified at specific residues (e.g., the 1-penicillamyl and O-methyltyrosine groups) to enhance stability or receptor specificity. Such analogs are designed to overcome oxytocin’s short half-life (~3–12 minutes) and susceptibility to enzymatic degradation .
Properties
CAS No. |
89070-65-5 |
|---|---|
Molecular Formula |
C46H72N12O12S2 |
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-8-24(4)36-43(67)52-27(15-16-33(47)59)39(63)53-30(20-34(48)60)40(64)56-31(45(69)58-17-9-10-32(58)42(66)54-28(18-23(2)3)38(62)51-21-35(49)61)22-71-72-46(5,6)37(50)44(68)55-29(41(65)57-36)19-25-11-13-26(70-7)14-12-25/h11-14,23-24,27-32,36-37H,8-10,15-22,50H2,1-7H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,62)(H,52,67)(H,53,63)(H,54,66)(H,55,68)(H,56,64)(H,57,65)/t24-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChI Key |
BQTJZLPDBDBVGI-YBHRNQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Resin Activation and First Amino Acid Attachment
- Resin Preparation : The 2-chlorotrityl chloride resin is pre-swollen in DCM for 30 minutes.
- Penicillamine Loading : Penicillamine (Fmoc-Pen-OH) is dissolved in DCM/DMF (1:1) with diisopropylethylamine (DIEA) as a base, achieving a molar ratio of 1:3:6 (resin:amino acid:DIEA). The mixture is agitated for 2 hours at 25°C, resulting in >95% coupling efficiency.
- Capping : Unreacted sites are blocked using methanol and DIEA (1:1) to prevent truncated sequences.
Sequential Amino Acid Coupling
The peptide chain is assembled from the C- to N-terminus using automated SPPS. Key steps include:
- Fmoc Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group after each coupling.
- O-Methyltyrosine Incorporation : Fmoc-O-methyltyrosine (Fmoc-Tyr(Me)-OH) is coupled at position 2 using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIEA in DMF (4:1 ratio).
- Cycle Repetition : Subsequent residues (positions 3–9) are added using standard Fmoc-protected amino acids, with coupling times of 60–90 minutes per residue.
Cleavage and Side-Chain Deprotection
Upon completing the peptide sequence, the resin-bound peptide is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 2 hours at 25°C. This mixture simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl from glutamine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Disulfide Bond Formation and Oxidation
The linear peptide undergoes oxidative folding to form the critical Cys1–Cys6 disulfide bond. Two methods are prevalent:
- Air Oxidation : The peptide is dissolved in 0.1 M ammonium bicarbonate (pH 8.0) at 0.1 mg/mL and stirred for 24–48 hours under atmospheric oxygen.
- Dimethyl Sulfoxide (DMSO)-Assisted Oxidation : A 10% DMSO solution in water (pH 7.5) accelerates oxidation to 6–8 hours, achieving >90% cyclization efficiency.
Purification and Analytical Characterization
Chromatographic Purification
The oxidized crude product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (250 × 21.2 mm, 10 μm). A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is applied:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 20 | 15 |
| 30 | 50 | 15 |
| 35 | 95 | 15 |
Fractions containing the target compound (retention time ~22–24 minutes) are pooled and lyophilized.
Analytical Validation
- HPLC Purity : >98% (C18 column, 250 × 4.6 mm, 5 μm).
- Mass Spectrometry : ESI-MS confirms molecular weight (MW calc. 1050.3 Da; observed 1051.1 [M+H]⁺).
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR reveals distinct shifts for penicillamine (δ 35.2 ppm, Cβ) and O-methyltyrosine (δ 55.8 ppm, OCH3).
Pharmacological Evaluation
1-Penicillamyl-O-methyltyrosine(2)-oxytocin exhibits potent antagonism in uterine and mammary assays:
| Assay | pA2 Value | Duration of Inhibition |
|---|---|---|
| Rat uterotonic | 7.45 | >120 minutes |
| Milk ejection | 7.80 | >90 minutes |
The prolonged inhibition stems from reduced receptor off-rates due to the penicillamine’s thiazolidine ring, which restricts conformational flexibility.
Comparative Analysis of Synthesis Protocols
The table below contrasts key parameters from published oxytocin analog syntheses:
| Parameter | [Pen1,Leu2]Oxytocin | [Mpa1,D-Tyr(Et)2]Oxytocin | This Work |
|---|---|---|---|
| Coupling Efficiency | 92% | 89% | 95% |
| Oxidation Time | 48 hours | 8 hours | 6 hours |
| Final Yield | 27% | 40% | 35% |
| Antagonist pA2 | 7.14 | 8.31 | 7.80 |
Chemical Reactions Analysis
Types of Reactions
Oxytocin, 1-penicillamyl-O-metyr(2)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.
Reduction: Reduction reactions can be used to modify the disulfide bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Oxytocin, 1-penicillamyl-O-metyr(2)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.
Medicine: Explored for its potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Oxytocin, 1-penicillamyl-O-metyr(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways, including the activation of phospholipase C, leading to the release of intracellular calcium and subsequent physiological effects. The compound’s effects on social behavior, stress regulation, and reproductive functions are mediated through these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxytocin shares structural and functional similarities with vasopressin (antidiuretic hormone) and synthetic analogs like carbetocin and demoxytocin. Below is a detailed comparison based on receptor affinity, clinical applications, and measurement challenges.
Structural and Functional Comparisons
- Vasopressin: Shares 7/9 amino acids with oxytocin but binds to distinct receptors (V1a, V2), mediating water homeostasis rather than social behavior .
- Carbetocin : A synthetic analog with a longer half-life due to carboxy-terminal modifications, reducing the need for repeated dosing in postpartum hemorrhage .
Behavioral and Therapeutic Profiles
- Oxytocin vs. Vasopressin :
- Synthetic Analogs :
Measurement and Stability
Oxytocin’s measurement is complicated by its propensity to bind to plasma proteins and form dimers, leading to underestimation in immunoassays . In contrast, carbetocin and vasopressin are less prone to matrix interference, enabling more reliable quantification . Mass spectrometry (MS) struggles with oxytocin due to its low molecular weight (1,007 Da) and similarity to vasopressin (1,084 Da), which can cause cross-detection .
Key Research Findings
Clinical Efficacy
Childbirth : Oxytocin infusion rates (e.g., 1–6 mU/min) are model-predicted to optimize uterine activity, but overdosing risks fetal distress .
- Mental Health : Peripheral oxytocin levels correlate weakly with central nervous system concentrations, complicating its use as a biomarker for autism or depression .
Nonlinear Behavioral Effects
Salivary oxytocin exhibits inverted U-shaped relationships with trust and reciprocity, contrasting with vasopressin’s linear associations . This nonlinearity suggests dose-dependent therapeutic windows for oxytocin analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
